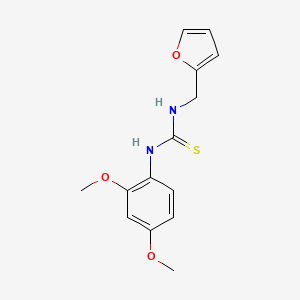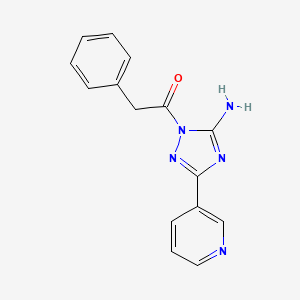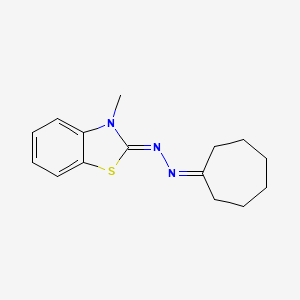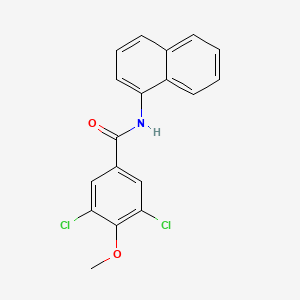
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione, also known as QI-1, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been found to have promising results in preclinical studies and is currently being studied for its potential use in cancer therapy.
Mecanismo De Acción
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione works by binding to the bromodomain of BRD4, which prevents it from interacting with acetylated histones. This disrupts the transcriptional activity of BRD4 and leads to the downregulation of genes that promote cancer cell growth. 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione has been shown to have anti-proliferative effects on cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells. In addition, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione is that it has been shown to have high selectivity for BRD4, which reduces the potential for off-target effects. In addition, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione has been found to be effective at low concentrations, which reduces the potential for toxicity. One limitation of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several potential future directions for the study of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione. One area of research is the development of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione analogs that have improved potency and selectivity. Another area of research is the investigation of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, the potential use of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione in other diseases, such as inflammatory or autoimmune disorders, could also be explored.
Métodos De Síntesis
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione involves a multi-step process that includes the reaction of 2-aminobenzoic acid with phthalic anhydride to form an isoindole intermediate. This intermediate is then reacted with anthranilic acid to form 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione. The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione has been studied for its potential therapeutic applications in cancer therapy. It has been found to inhibit the activity of the transcription factor BRD4, which is involved in the regulation of genes that promote cancer cell growth. In preclinical studies, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer.
Propiedades
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O4/c20-13-9-5-1-2-6-10(9)14(21)18(13)19-15(22)11-7-3-4-8-12(11)17-16(19)23/h1-8H,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEYBDRZSIHJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4(1H,3H)-quinazolinedione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]nicotinamide](/img/structure/B5776151.png)


![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5776175.png)

![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5776202.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5776219.png)
![1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5776231.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5776239.png)

![7-chloro-2-[(3-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5776249.png)
![2,5-bis[(diethylamino)methyl]-1,4-benzenediol](/img/structure/B5776256.png)
